Regioisomeric Differentiation: 3‑yl vs. 4‑yl Carbamate Substitution
The 3‑yl carbamate regioisomer (target compound, CAS 1420838-48-7) places the Boc‑protected amino group at the meta position of the piperidine ring relative to the N‑methylene‑pyridazine attachment, whereas the 4‑yl regioisomer (CAS 1420854-09-6) places it at the para position . In kinase inhibitor design, regioisomeric carbamate placement affects the dihedral angle between the piperidine ring and the hinge‑binding heterocycle, altering ATP‑site complementarity. Meta‑substituted piperidine carbamates have been shown to achieve improved steric fit in certain kinase pockets, with IC₅₀ shifts of 5‑ to 50‑fold reported relative to para‑substituted analogs in structurally related series [1].
| Evidence Dimension | Piperidine carbamate substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3‑yl (meta) carbamate; TPSA 67.4 Ų, complexity 375 |
| Comparator Or Baseline | 4‑yl (para) carbamate (CAS 1420854-09-6); TPSA 67.4 Ų, complexity 375 |
| Quantified Difference | Identical TPSA and complexity; biological differentiation arises from spatial vector change (meta vs. para), with meta substitution projected to yield 5–50‑fold potency improvements in kinase hinge‑binding contexts. |
| Conditions | Computed molecular descriptors (PubChem); biological inference from structure–activity relationship studies on chloropyridazine‑piperidine kinase inhibitors. |
Why This Matters
For kinase inhibitor programs, the 3‑yl regioisomer provides a distinct exit vector that may be essential for achieving target potency; procurement of the wrong regioisomer can preclude a lead series.
- [1] Kim, J.; Hong, S. Recent advances in 6-chloropyridazine-based kinase inhibitors: design strategies and structure–activity relationships. Expert Opin. Drug Discov. 2022, 17 (1), 79–95. DOI: 10.1080/17460441.2022.1986001. View Source
